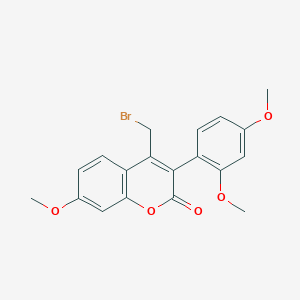![molecular formula C20H25N5O5Se B12525302 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine CAS No. 666718-18-9](/img/structure/B12525302.png)
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is a compound with the chemical formula C₂₀H₂₅N₅O₅Se It is a derivative of adenosine, where the ribose sugar is replaced with a deoxyribose and a phenylselanyl group is attached to the butyl chain
Méthodes De Préparation
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves several steps. Typically, the synthetic route includes the protection of functional groups, formation of the phenylselanyl moiety, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenylselanyl group or the adenosine moiety.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a model compound to study the effects of selenium-containing groups on nucleosides. In biology, it is investigated for its potential role in modulating cellular processes due to its structural similarity to adenosine. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Industrially, it may be used in the development of new materials or as a precursor for other selenium-containing compounds.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is unique due to the presence of the phenylselanyl group Similar compounds include other selenium-containing nucleosides, such as 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
Propriétés
Numéro CAS |
666718-18-9 |
|---|---|
Formule moléculaire |
C20H25N5O5Se |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C20H25N5O5Se/c26-8-14(29)16(31-12-4-2-1-3-5-12)7-21-19-18-20(23-10-22-19)25(11-24-18)17-6-13(28)15(9-27)30-17/h1-5,10-11,13-17,26-29H,6-9H2,(H,21,22,23)/t13-,14?,15+,16?,17+/m0/s1 |
Clé InChI |
KQZDNGUIDVRONH-AMPGOEKISA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
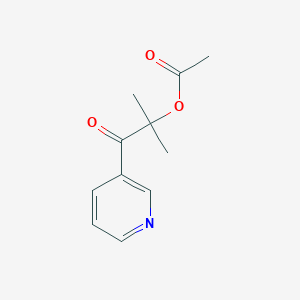
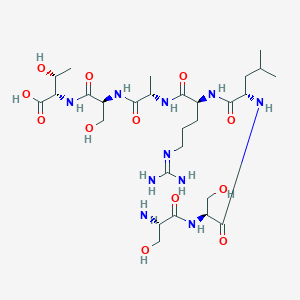
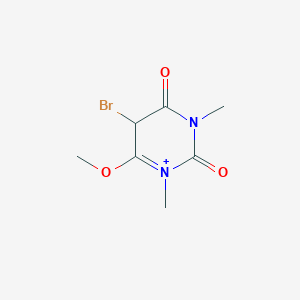
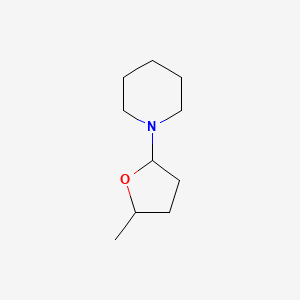
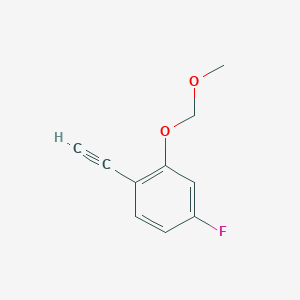
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
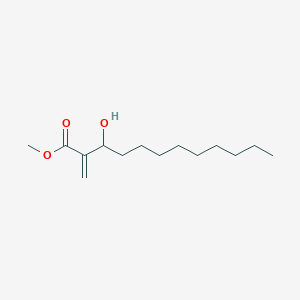
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
